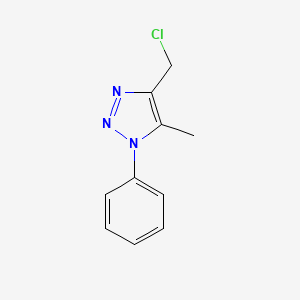
4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of triazoles, which are characterized by a five-membered ring containing three nitrogen atoms. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves the reaction of phenylhydrazine with chloroacetone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from the oxidation of the chloromethyl group.
Amines: Formed through the reduction of the triazole ring.
Substituted Derivatives: Various nucleophiles can replace the chlorine atom to form different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including antifungal and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to biological effects. For example, it may inhibit fungal enzymes, disrupting their metabolic processes and leading to antifungal activity.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(Chloromethyl)benzoic acid, 4-(chloromethyl)anisole, and 4-(chloromethyl)styrene.
Uniqueness: The presence of the triazole ring and the specific substitution pattern distinguishes this compound from others, providing unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-methyl-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-10(7-11)12-13-14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGAKCNOKOHWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
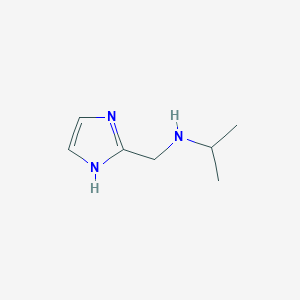
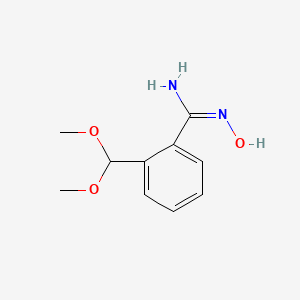
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
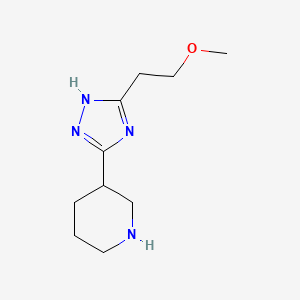
![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)

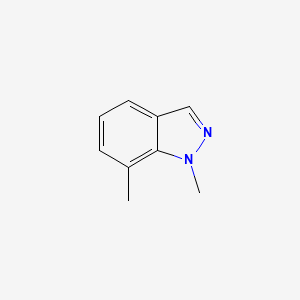
![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
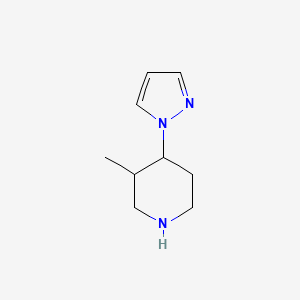
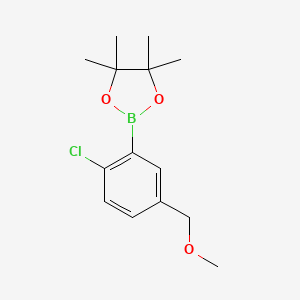

![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B1426694.png)
![Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1426697.png)
